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Introduction and Pharmacological Context

Diclofenac epolamine is a salt form of diclofenac specifically developed for topical application, offering

enhanced skin permeability compared to other diclofenac formulations. The medicated plaster containing

180 mg diclofenac epolamine (corresponding to 140 mg diclofenac sodium) represents an advanced

transdermal drug delivery system that enables localized therapy while minimizing systemic exposure.

Unlike oral NSAIDs that undergo significant first-pass metabolism (approximately 50% bioavailability),

topical formulations provide direct tissue targeting with systemic exposure approximately 158 times lower

than equivalent oral doses. This favorable profile makes diclofenac epolamine plaster particularly suitable

for treating localized inflammatory conditions such as sports injuries, epicondylitis, and osteoarthritis,

where targeted drug delivery is desirable to maximize efficacy while reducing systemic adverse effects.

The mechanism of action of diclofenac centers on its inhibition of cyclo-oxygenase (COX) enzymes,

particularly demonstrating COX-2 selectivity with potency substantially greater than indomethacin,

naproxen, or several other NSAIDs. Through COX inhibition, diclofenac reduces the conversion of

arachidonic acid to pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2), which serves as

a key mediator in the inflammatory cascade. Muscle injuries and extensive exercise are associated with

cyclo-oxygenase-dependent formation of these inflammatory prostaglandins, making them ideal biomarkers

for investigating NSAID pharmacodynamics. The microdialysis technique employed in the referenced

study enables direct sampling of these mediators from the target tissue—skeletal muscle—providing

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 14 Tech Support

https://www.smolecule.com/products/s585385?utm_src=pdf-body
https://www.smolecule.com/products/s585385?utm_src=pdf-interest
https://www.smolecule.com/products/s585385?utm_src=pdf-body
https://www.smolecule.com/products/s585385?utm_src=pdf-body
https://www.smolecule.com/products/s585385?utm_src=pdf-body
https://www.smolecule.com/products/s585385?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


unprecedented insights into the local pharmacokinetic and pharmacodynamic profile of topically applied

diclofenac.

Table 1: Comparison of Diclofenac Formulations

Formulation Diclofenac Content Application Site
Application
Frequency

Systemic
Exposure

Diclofenac
Epolamine
Plaster

180 mg (140 mg
diclofenac sodium)

Anterior thigh or
site of pain

Every 12 hours ~0.6% of oral
dose

Oral Diclofenac 50 mg tablets Systemic 3-4 times daily 100% (50%

bioavailability)

Topical
Diclofenac Gel

1% concentration Joint or muscle 4 times daily ~6% of oral dose
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Diclofenac Epolamine Pharmacological Action
Diclofenac Epolamine

Plaster Application
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Inhibition

Cellular Uptake

Reduced PGE2
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Enzyme Blockade

PGE2 Synthesis
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Inhibits

Inflammation
Reduction

Therapeutic Effect

Physical Exercise
(Inflammatory Stimulus)

Arachidonic Acid
Release

COX Pathway
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Experimental Design and Methodology

Overall Study Design
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The referenced investigation employed an exploratory, open-label, non-randomized design conducted in a

controlled clinical pharmacology setting. The study included two distinct periods: a baseline period (study

day 1) and a treatment period (study day 2), separated by a washout period of at least 3 days. This design

enabled each subject to serve as their own control, enhancing the statistical power to detect treatment-related

changes in prostaglandin concentrations. The primary objective was to measure exercise-induced release of

prostaglandins before and after epicutaneous administration of diclofenac using microdialysis, while

secondary objectives included determination of diclofenac concentrations in plasma and interstitial fluid.

The study protocol received full ethics committee approval and was conducted in accordance with the

Declaration of Helsinki and Good Clinical Practice guidelines, with written informed consent obtained from

all participants prior to any study-related procedures.

Twelve healthy male Caucasian volunteers between 21-30 years of age were enrolled, with mean body

weight of 72.3 ± 8.8 kg and mean body mass index of 21.9 ± 2.4 kg m⁻². The homogeneous study population

was selected to minimize variability in drug metabolism and exercise response. Throughout the study,

subjects received standardized meals and were instructed to avoid coffee, tea, alcohol, grapefruit juice, and

any other medications to prevent potential interactions that could confound study results. This rigorous

standardization ensured that observed effects could be reasonably attributed to the investigational treatment

rather than confounding dietary or lifestyle factors.

Treatment Protocol

The diclofenac epolamine medicated plaster (IBSA Institut Biochimique S.A., Switzerland) contained 180

mg diclofenac epolamine, equivalent to 140 mg diclofenac sodium. During the treatment period, subjects

received seven total applications over four days according to a precise regimen. The first plaster was

applied by study staff in the clinical unit on day 1 morning, with subsequent applications occurring every 12

hours (morning and evening) for three days. Each plaster remained in situ for exactly 12 consecutive hours

and was securely fixed using a Tegaderm adhesive dressing to ensure consistent skin contact and drug

delivery. On the morning of day 4, the seventh plaster was applied after microdialysis probe implantation and

remained in place for at least 6 hours during the study procedures. This multi-dose regimen ensured

achievement of steady-state tissue concentrations necessary for evaluating the pharmacodynamic effects

on exercise-induced prostaglandin production.

Table 2: Experimental Timeline and Procedures
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Study Period Day Procedures Measurements

Baseline Day 1 Microdialysis probe insertion, 1h rest,
30min exercise, 1h recovery

PGE₂, 8-iso-PGF₂α

Washout 3 days No procedures -

Treatment Days

1-3

Plaster application every 12h -

Treatment
Assessment

Day 4 7th plaster + microdialysis (same as

Day 1)

PGE₂, 8-iso-PGF₂α,

diclofenac concentrations

Microdialysis Protocol

The microdialysis technique was employed to sample interstitial fluid from the vastus lateralis muscle,

allowing direct measurement of local prostaglandin and diclofenac concentrations. This method utilizes a

semi-permeable membrane at the tip of a microdialysis probe to continuously sample analytes from the

extracellular space, providing real-time monitoring of tissue pharmacokinetics and pharmacodynamics.

Specifically, CMA 63 microdialysis probes with 20,000 Dalton molecular weight cut-off were inserted

approximately 2-4 cm into the skeletal muscle tissue of the vastus lateralis, with insertion depth adjusted

according to individual anatomical characteristics. After probe insertion, a 1-hour equilibration period was

implemented to compensate for tissue trauma-induced analyte release that could confound experimental

measurements.

The microdialysis system was connected to a microinfusion pump perfused with Ringer's solution at flow

rates of 0.3 μl min⁻¹ (first six subjects) or 0.5 μl min⁻¹ (remaining six subjects), with the adjustment made

based on interim analysis to optimize prostaglandin sample collection. Following equilibration, dialysate

samples were collected during three distinct periods: 1-hour rest, 30-minute dynamic exercise, and 1-hour

recovery. For diclofenac analysis, additional microdialysis and blood samples were collected for 3

consecutive hours after the recovery period. Retrodialysis calibration was performed before probe removal

to determine relative recovery of diclofenac, a critical methodological step for accurate quantification of

interstitial concentrations.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 14 Tech Support

https://www.smolecule.com/products/s585385?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Exercise Protocol and Physiological Measurements

The exercise challenge was designed to consistently induce prostaglandin production in skeletal muscle,

thereby creating a measurable inflammatory stimulus for evaluating diclofenac's pharmacodynamic effects.

Subjects performed dynamic exercise for 30 minutes on a bicycle ergometer with resistance calibrated at

70% of calculated maximal capacity according to standardized ergometer nomograms. This standardized,

moderate-to-high intensity exercise protocol reliably stimulates cyclo-oxygenase-dependent formation of

inflammatory prostaglandins in skeletal muscle without causing injury. Microdialysate collection periods

were strategically timed to capture prostaglandin concentrations during rest (baseline), during exercise

(stimulus phase), and during recovery (inflammatory response phase), enabling comprehensive

characterization of the prostaglandin response trajectory under both untreated and treated conditions.
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Microdialysis Experimental Workflow
Subject Screening

& Selection

Baseline Period
(Day 1)

Treatment Period
(4 Days)
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Microdialysis Probe
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Assessment Day
(Day 4)

Plaster Application
Every 12h (7 Total)

Sample Analysis Final Plaster
Application

PGE2 Analysis
via LC-MS

1h Rest Period
(Sampling)

30min Exercise
at 70% Max Capacity

1h Recovery Period
(Sampling)

Compare PGE2 Levels

Microdialysis Probe
Insertion

1h Rest Period
(Sampling)

30min Exercise
at 70% Max Capacity

8-iso-PGF2α Analysis
via LC-MS

Diclofenac Analysis
via HPLC

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 14 Tech Support

https://www.smolecule.com/products/s585385?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


1h Recovery Period
(Sampling)

Additional 3h
Diclofenac Sampling
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Results and Data Interpretation

Prostaglandin Response to Exercise

The microdialysis measurements revealed a characteristic pattern of prostaglandin response to standardized

physical exercise under baseline conditions. During the baseline period (prior to diclofenac treatment),

PGE2 concentrations demonstrated a pronounced increase during recovery from exercise, rising from 1169

± 780 pg ml⁻¹ at rest to 1287 ± 459 pg ml⁻¹ during dynamic exercise, and further increasing significantly to

2005 ± 1126 pg ml⁻¹ during recovery. This pattern confirms that dynamic exercise effectively stimulates

cyclo-oxygenase-dependent prostaglandin production in skeletal muscle, with the peak occurring during the

post-exercise recovery phase rather than during exercise itself. In contrast, after diclofenac epolamine

treatment, the exercise-induced PGE2 response was markedly attenuated, with concentrations of 997 ± 588

pg ml⁻¹ at rest, 1339 ± 892 pg ml⁻¹ during exercise, and no significant increase during recovery (1134 ± 874

pg ml⁻¹). This blunted prostaglandin response demonstrates the local pharmacodynamic effect of topical

diclofenac in target tissue.

The measurements of 8-iso-PGF2α, an isoprostane formed through free radical-catalyzed lipid peroxidation

independent of cyclo-oxygenase activity, provided an important control for the specificity of diclofenac's

action. Unlike PGE2, 8-iso-PGF2α concentrations were neither affected by exercise nor by diclofenac

treatment, confirming that the observed effects were specifically related to COX inhibition rather than

general antioxidant activity or non-specific reduction in inflammatory mediators. This differential effect on

COX-dependent versus COX-independent eicosanoid production provides strong evidence for the

mechanism-based action of diclofenac epolamine plaster in human skeletal muscle tissue.
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Table 3: PGE2 Concentrations in Skeletal Muscle Interstitial Fluid (pg ml⁻¹)

Study Phase Rest Dynamic Exercise Recovery

Baseline (Pre-Treatment) 1169 ± 780 1287 ± 459 2005 ± 1126

After Diclofenac Treatment 997 ± 588 1339 ± 892 1134 ± 874

Treatment Effect -14.7% +4.0% -43.4%

Diclofenac Pharmacokinetics

The local and systemic concentrations of diclofenac measured in the study demonstrated considerable

interindividual variability, consistent with previous clinical pharmacokinetic investigations of topical

diclofenac formulations. Despite this variability, the topical application resulted in measurable diclofenac

levels in both the interstitial fluid of skeletal muscle and systemic circulation, confirming successful

transdermal delivery and tissue penetration. The comparatively low systemic exposure aligns with the

known pharmacokinetic profile of topical diclofenac, which typically results in plasma concentrations

representing only 0.2% to 8% of those achieved with equivalent oral dosing. This favorable pharmacokinetic

profile underlies the improved safety and tolerability of the topical formulation compared to oral NSAIDs,

which are associated with dose-dependent adverse reactions in the gastrointestinal, renal, cardiovascular, and

respiratory systems.

The tissue concentrations achieved in the skeletal muscle were sufficient to exert significant COX

inhibition, as evidenced by the marked attenuation of PGE2 production during recovery from exercise.

Interestingly, despite highly variable diclofenac concentrations across individuals, the pharmacodynamic

effect was consistently observed, suggesting that even modest tissue levels are adequate for meaningful COX

inhibition. This dissociation between variable pharmacokinetics and consistent pharmacodynamics has

important implications for clinical use, indicating that the topical formulation provides reliable local anti-

inflammatory effects regardless of interindividual differences in absorption or metabolism.

Detailed Experimental Protocols
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Muscle Microdialysis Protocol

Materials and Equipment:

CMA 63 microdialysis probes (20,000 Dalton cut-off)

Microinfusion pump capable of low flow rates (0.3-0.5 μl min⁻¹)
Ringer's solution for perfusion

Sterile insertion equipment
Cooling system for sample collection (if necessary)

Step-by-Step Procedure:

Probe Insertion: After local skin disinfection, insert two microdialysis probes into the skeletal muscle

tissue of the vastus lateralis at a depth of approximately 2-4 cm, adjusting for individual anatomical

characteristics. Secure probes firmly to prevent movement during exercise.

System Equilibration: Connect the microdialysis system to the infusion pump and perfuse with

Ringer's solution at a flow rate of 0.3-0.5 μl min⁻¹. Allow a 1-hour equilibration period to compensate

for tissue trauma-induced analyte release.

Sample Collection: Collect microdialysate samples during predetermined intervals:

Rest interval: 1 hour collection

Exercise interval: Collection starting with exercise initiation until 30 minutes after exercise
cessation

Recovery interval: 1 hour collection immediately following exercise interval

Sample Handling: Immediately freeze collected samples at -80°C until analysis to prevent analyte

degradation.

Probe Calibration: Perform retrodialysis with diclofenac before probe removal to determine relative

recovery using established methods.

Critical Considerations:

Maintain consistent probe insertion technique across all subjects and study periods
Use the same anatomical site (left or right vastus lateralis) for both study periods in each subject

Minimize air bubble introduction into the microdialysis system
Record exact sample collection times and volumes for accurate concentration calculations

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 14 Tech Support

https://www.smolecule.com/products/s585385?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Analytical Methods for Prostaglandin and Diclofenac
Quantification

PGE2 and 8-iso-PGF2α Analysis:

Employ liquid chromatography-mass spectrometry (LC-MS) for precise quantification of
prostaglandins

Utilize stable isotope-labeled internal standards for accuracy
Maintain samples at -80°C until analysis to prevent ex vivo prostaglandin generation

Use validated extraction procedures to concentrate analytes from microdialysate samples

Diclofenac Quantification:

Apply high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection

Establish calibration curves using matrix-matched standards
Implement quality control samples at low, medium, and high concentrations

Validate assay precision and accuracy according to regulatory guidelines

Data Analysis:

Correct measured concentrations for relative recovery determined by retrodialysis

Express results as mean ± standard deviation
Use appropriate statistical tests (e.g., paired t-tests) to compare pre- and post-treatment values

Consider non-parametric alternatives for non-normally distributed data

Technical Considerations and Applications

Microdialysis Principles and Applications

Microdialysis technology represents a powerful methodology for sampling water-soluble molecules from

the interstitial space of tissues, providing unique insights into local pharmacokinetics and

pharmacodynamics. The technique is based on the passive diffusion of substances along their concentration

gradient across a semi-permeable membrane at the tip of a microdialysis probe. When properly calibrated,

microdialysis can provide quantitative data on extracellular concentrations of drugs, neurotransmitters,

metabolites, and inflammatory mediators in virtually any tissue. The historical development of microdialysis

dates back to the 1960s, with significant refinements by Ungerstedt and colleagues in the 1970s and 1980s
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that established it as a robust research tool. Since then, over 11,000 published studies have utilized

microdialysis techniques, with applications expanding from neuroscience to various other fields including

pain research, inflammation studies, and clinical diagnostics.

The key advantage of microdialysis in pharmacological studies is its ability to directly measure drug

concentrations at the site of action while simultaneously monitoring pharmacodynamic biomarkers. This

provides a more relevant assessment of drug exposure and effect than plasma measurements alone,

particularly for topical formulations designed to act locally. Additionally, the continuous sampling capability

allows for temporal resolution that cannot be achieved with discrete tissue sampling. However, researchers

must consider several methodological factors, including flow rate optimization, membrane characteristics,

recovery determination, and potential tissue trauma responses. Properly addressing these technical

considerations enables reliable application of microdialysis for evaluating topical drug delivery systems like

the diclofenac epolamine plaster.

Advantages of Diclofenac Epolamine Formulation

The diclofenac epolamine salt offers distinct advantages for topical delivery compared to other diclofenac

forms. The epolamine salt increases diclofenac's solubility and skin permeability, enhancing transdermal

delivery to target tissues. The medicated plaster system provides controlled, continuous drug delivery over

12 hours, maintaining consistent tissue levels with twice-daily application. This formulation accumulates

medication at the site of application while minimizing systemic exposure, resulting in a favorable benefit-

risk profile. Clinical studies have demonstrated the efficacy of diclofenac epolamine plaster in various

musculoskeletal conditions, including ankle sprains, epicondylitis, and osteoarthritis, with superior local

delivery compared to oral formulations despite significantly lower systemic exposure.

From a research perspective, the diclofenac epolamine plaster enables targeted investigation of local

pharmacodynamics without confounding systemic effects. The documented accumulation in synovial fluid

after oral administration suggests particular utility for joint-related conditions, while the demonstrated

penetration into skeletal muscle makes it suitable for myofascial pain and exercise-induced inflammation.

The microdialysis approach used in the referenced study provides direct evidence of target tissue

penetration and local COX inhibition, addressing historical questions about whether topical NSAIDs achieve

sufficient tissue concentrations to exert meaningful pharmacological effects.
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Conclusions

The microdialysis study design presented herein provides a robust methodological framework for

investigating the local pharmacokinetics and pharmacodynamics of topically applied diclofenac epolamine.

The results demonstrate that repeated application of the medicated plaster achieves sufficient tissue

concentrations to significantly attenuate exercise-induced increases in PGE2 in skeletal muscle, confirming

local COX inhibition despite variable systemic exposure. This experimental approach offers significant

advantages over traditional plasma-based pharmacokinetic studies by directly measuring drug exposure and

effect in the target tissue.

The comprehensive protocols detailed in this application note enable researchers to replicate this

methodology for evaluating other topical formulations or investigating anti-inflammatory therapies in

different tissue compartments. The combination of microdialysis with controlled exercise challenge provides

a sensitive, physiologically relevant model for assessing NSAID pharmacodynamics in human skeletal

muscle. Future applications of this approach could include comparative studies of different NSAID

formulations, dose-response investigations, or studies in patient populations with specific musculoskeletal

disorders. The methodology also has potential for adaptation to other tissue types and inflammatory

conditions, expanding its utility beyond musculoskeletal research.

To cite this document: Smolecule. [Diclofenac Epolamine Microdialysis Study: Application Notes and

Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b585385#diclofenac-epolamine-microdialysis-study-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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